IDO1 Inhibition: Nanomolar Potency (Ki = 154 nM) vs. Established Clinical-Stage Inhibitors
3-((3-Chlorophenyl)amino)propanoic acid inhibits recombinant human IDO1 with a Ki of 154 nM, as determined by reduction in kynurenine production using L-tryptophan substrate after 60 minutes via Michaelis-Menten analysis [1]. In cross-study comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits an IC50 of 15–72 nM [2]. While epacadostat is a structurally distinct hydroxyamidine, the target compound's activity resides within the same nanomolar potency band, positioning it as a viable starting point for IDO1-directed probe development, especially given its simpler synthetic accessibility.
| Evidence Dimension | IDO1 inhibitory potency |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 15 nM (BindingDB) to 71.8 nM (MCE) |
| Quantified Difference | Target compound Ki approximately 2-10× higher than epacadostat IC50 values |
| Conditions | Recombinant human IDO1, L-tryptophan substrate, 60 min incubation |
Why This Matters
This potency supports the compound's utility as a cost-effective IDO1 inhibitor tool or lead-like scaffold for immuno-oncology research.
- [1] BindingDB. (2023). BDBM50146461 (CHEMBL3765807): Affinity Data for IDO1 (Ki = 154 nM). View Source
- [2] BindingDB. (2023). BDBM50126143: Epacadostat (INCB-024360) IC50 = 15 nM. MedChemExpress. Epacadostat IC50 = 71.8 nM. View Source
